molecular formula C24H32N4O5S B2776243 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021221-15-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2776243
CAS No.: 1021221-15-7
M. Wt: 488.6
InChI Key: LWKFXGOMHJPCQL-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis of a compound structurally related to the one , highlighting the crystal structure and biological activity potential. The intramolecular and intermolecular interactions were analyzed, suggesting moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
  • Research on new pyridine derivatives has been conducted, showing the synthesis process and the antimicrobial activities of these compounds, indicating their potential as antibacterial agents (N. B. Patel & S. N. Agravat, 2009).

Biological Activity

  • The antimicrobial potential of various pyridine derivatives was further explored, with findings demonstrating significant antibacterial activity against a range of microorganisms, suggesting their use in developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).
  • A study on cyanoacetamide derivatives in heterocyclic chemistry reported the synthesis and evaluation of antitumor and antioxidant activities, highlighting the therapeutic potential of these compounds (S. A. Bialy & M. Gouda, 2011).

Therapeutic Applications

  • Research into acyl-CoA:cholesterol O-acyltransferase-1 inhibitors identified a compound with significant selectivity and potential for the treatment of diseases involving ACAT-1 overexpression, showcasing the medicinal chemistry applications of these substances (K. Shibuya et al., 2018).

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-24(2)17-19-7-5-8-20(23(19)33-24)32-18-22(29)26-11-6-16-34(30,31)28-14-12-27(13-15-28)21-9-3-4-10-25-21/h3-5,7-10H,6,11-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKFXGOMHJPCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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